(S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one
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Overview
Description
(S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one is a complex organic compound featuring a cyclopropyl group, a piperidine ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one can be achieved through several synthetic routes. One common method involves the Strecker synthesis, which is a multi-step process that includes the formation of an imine intermediate followed by nucleophilic addition of cyanide to form an α-aminonitrile . This intermediate can then be hydrolyzed to yield the desired amino acid derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Strecker synthesis or other catalytic methods that ensure high yield and enantioselectivity. The use of advanced catalytic systems, such as regio-, diastereo-, and enantio-selective reactions, is crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-1-[(S
Properties
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-[cyclopropyl(methyl)amino]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-9(13)12(16)15-7-3-4-11(8-15)14(2)10-5-6-10/h9-11H,3-8,13H2,1-2H3/t9-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZYKXSUWWNZEA-ONGXEEELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N(C)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@@H](C1)N(C)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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